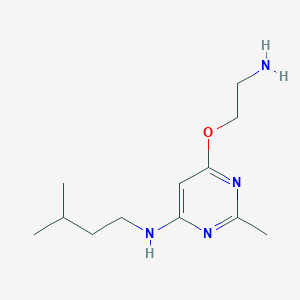

6-(2-aminoethoxy)-N-isopentyl-2-methylpyrimidin-4-amine

Descripción general

Descripción

6-(2-aminoethoxy)-N-isopentyl-2-methylpyrimidin-4-amine is a useful research compound. Its molecular formula is C12H22N4O and its molecular weight is 238.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary targets of 6-(2-aminoethoxy)-N-isopentyl-2-methylpyrimidin-4-amine are the sodium-potassium adenosine triphosphatase (ATPase) and the sarcoplasmic reticulum calcium ATPase isoform 2 (SERCA-2) . These proteins play crucial roles in maintaining the electrochemical gradients across the cell membranes, which are essential for cellular functions such as signal transduction, nutrient uptake, and muscle contraction .

Mode of Action

This compound interacts with its targets by inhibiting the sodium-potassium ATPase and stimulating the SERCA-2 . This dual action leads to an increase in intracellular calcium concentration, thereby improving contractility (inotropic effect) and enhancing relaxation during the diastolic phase (lusitropic effect) .

Biochemical Pathways

The compound affects the calcium signaling pathway, which is central to cardiac muscle contraction and relaxation . By inhibiting sodium-potassium ATPase, it disrupts the ion balance, leading to an increase in intracellular sodium. This, in turn, reduces the activity of the sodium-calcium exchanger, resulting in an increase in intracellular calcium . Simultaneously, by stimulating SERCA-2, it enhances the reuptake of calcium into the sarcoplasmic reticulum, further contributing to the increase in intracellular calcium .

Result of Action

The increase in intracellular calcium concentration due to the action of this compound results in improved cardiac muscle contractility and enhanced diastolic relaxation . This can potentially alleviate symptoms in conditions such as acute heart failure syndromes .

Análisis Bioquímico

Biochemical Properties

6-(2-aminoethoxy)-N-isopentyl-2-methylpyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to act as a spacer/linker in the synthesis of bioconjugate materials, which are used in drug delivery and protein labeling . Additionally, it is employed as a receptor chain in the preparation of carboxamidoquinoline-based water-soluble, ratiometric fluorescent zinc sensors . These interactions highlight its versatility and importance in biochemical applications.

Cellular Effects

This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, its role as a spacer/linker in bioconjugate synthesis can impact the delivery and targeting of therapeutic agents within cells . This compound’s ability to interact with cellular components makes it a valuable tool for studying cellular mechanisms and developing new therapeutic strategies.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a receptor chain in the preparation of fluorescent zinc sensors, indicating its ability to bind to specific targets and modulate their activity . This binding interaction is crucial for its function in biochemical assays and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. For instance, studies on similar compounds have shown that dosage can influence insulin sensitivity and metabolic responses in animal models . It is crucial to determine the optimal dosage to maximize its therapeutic potential while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, its role as a spacer/linker in bioconjugate synthesis can affect the metabolism of therapeutic agents . Understanding these metabolic pathways is essential for predicting its effects on cellular metabolism and developing effective therapeutic strategies.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions determine its bioavailability and effectiveness in biochemical assays and therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It is directed to specific compartments or organelles, where it exerts its activity or function . Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its use in research and therapeutic applications.

Actividad Biológica

6-(2-aminoethoxy)-N-isopentyl-2-methylpyrimidin-4-amine is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article compiles relevant data on its biological activity, including mechanisms of action, cytotoxicity, and potential therapeutic applications, supported by diverse sources and case studies.

Chemical Structure and Properties

- Chemical Formula : C12H18N4O

- CAS Number : 2098085-54-0

- Molecular Weight : 234.30 g/mol

The compound features a pyrimidine ring substituted with an aminoethoxy group and an isopentyl chain, which may influence its biological interactions.

Cytotoxicity Studies

Recent research has evaluated the cytotoxic effects of derivatives similar to this compound against various cancer cell lines. The following table summarizes findings from notable studies:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 1 | A549 (Lung) | 15.74 ± 1.7 | Induces apoptosis and inhibits IL-6 release |

| Compound 2 | CaCo-2 (Colorectal) | 13.95 ± 2.5 | Promotes early apoptosis |

| Compound 3 | HTB-140 (Melanoma) | Not specified | Reduces cell viability |

The most promising results were observed with derivatives that induced significant apoptosis and decreased interleukin levels, suggesting a potential anti-inflammatory effect alongside cytotoxicity .

Case Studies

- In Vitro Studies : A study assessing the cytotoxicity of bis(2-aminoethyl)amine derivatives found that compounds with structural similarities to this compound exhibited moderate antiproliferative effects across several human cancer cell lines. The study utilized the MTT assay to measure cell viability and flow cytometry for apoptosis assessment .

- Apoptotic Mechanisms : Flow cytometry analysis revealed that treatment with certain derivatives led to a higher percentage of cells undergoing early apoptosis compared to controls. This indicates that the compound may trigger apoptotic pathways, which are crucial for cancer therapy .

- Interleukin Inhibition : The inhibition of interleukin-6 (IL-6), a pro-inflammatory cytokine, was significantly noted in treated cells, suggesting that the compound could have dual roles in both inhibiting tumor growth and reducing inflammation .

Propiedades

IUPAC Name |

6-(2-aminoethoxy)-2-methyl-N-(3-methylbutyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N4O/c1-9(2)4-6-14-11-8-12(17-7-5-13)16-10(3)15-11/h8-9H,4-7,13H2,1-3H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBVHICMYOKNAAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OCCN)NCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.